molecular formula C9H9Br2NO2 B1410001 Ethyl 2,6-dibromopyridine-4-acetate CAS No. 1804420-01-6

Ethyl 2,6-dibromopyridine-4-acetate

Cat. No.: B1410001
CAS No.: 1804420-01-6
M. Wt: 322.98 g/mol
InChI Key: FHDQMGYCZAXHDW-UHFFFAOYSA-N
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Description

Ethyl 2,6-dibromopyridine-4-acetate is an organic compound with the molecular formula C9H9Br2NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and an ethyl acetate group at the 4 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dibromopyridine-4-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 2,6-dibromopyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromopyridine is then reacted with ethyl acetate in the presence of a base like sodium ethoxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the esterification step is optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dibromopyridine-4-acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 2,6-dibromopyridine-4-ethanol.

    Oxidation: Oxidative reactions can convert the ethyl acetate group to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include 2,6-diaminopyridine-4-acetate, 2,6-dithiopyridine-4-acetate, etc.

    Reduction: The major product is 2,6-dibromopyridine-4-ethanol.

    Oxidation: The major product is 2,6-dibromopyridine-4-carboxylic acid.

Scientific Research Applications

Ethyl 2,6-dibromopyridine-4-acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dibromopyridine-4-acetate involves its interaction with specific molecular targets. The bromine atoms and the ethyl acetate group provide sites for chemical reactions, allowing the compound to participate in various biochemical pathways. For example, in medicinal chemistry, it can act as an inhibitor or activator of enzymes by binding to their active sites and altering their activity.

Comparison with Similar Compounds

Ethyl 2,6-dibromopyridine-4-acetate can be compared with other similar compounds such as:

    2,6-Dibromopyridine: Lacks the ethyl acetate group, making it less reactive in esterification reactions.

    Ethyl 2,4-dibromopyridine-6-acetate: Has bromine atoms at different positions, leading to different reactivity and applications.

    2,6-Dichloropyridine-4-acetate: Contains chlorine instead of bromine, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

ethyl 2-(2,6-dibromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-6-3-7(10)12-8(11)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDQMGYCZAXHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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